N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-16-8-10-18(11-9-16)22(25)23-15-20(21-7-4-14-26-21)24-13-12-17-5-2-3-6-19(17)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWULGSDIAEGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline structure.
Thiophene Introduction: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Amide Bond Formation: The final step often involves the formation of the amide bond between the indoline-thiophene intermediate and 4-methylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.
Reduction: Reduction reactions could target the amide bond or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but might include oxidized or reduced derivatives, or substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Investigation into its properties as a component in organic electronic materials.
Biology and Medicine
Pharmacology: Potential as a lead compound in drug discovery, particularly for its interactions with biological targets.
Biochemistry: Study of its interactions with enzymes or receptors.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Substituent Effects on Benzamide Derivatives
describes a series of N-(2-(1H-Indol-3-yl)ethyl)-aromatic benzamides (compounds 15–19 ) with varying substituents on the benzamide ring. Key comparisons include:
| Compound ID | Benzamide Substituent | Melting Point (°C) | Key Spectral Features (¹H-NMR, HRMS) |
|---|---|---|---|
| 15 | 4-methyl | 126.8–128.2 | δ 7.25–7.65 (aromatic H); [M+H]⁺: 307.1578 |
| 16 | 4-methoxy | 132.8–134.3 | δ 3.82 (OCH₃); [M+H]⁺: 323.1527 |
| 17 | 4-chloro | 150.6–152.0 | δ 7.45–7.90 (aromatic H); [M+H]⁺: 327.1032 |
| 19 | 2-naphthyl | 193.2–195.0 | δ 7.80–8.50 (naphthyl H); [M+H]⁺: 343.1785 |
Key Observations :
- The 4-methylbenzamide group in compound 15 (analogous to the target compound) confers moderate melting points (126–128°C), suggesting balanced crystallinity and solubility.
- Electron-withdrawing groups (e.g., 4-chloro in 17 ) increase melting points (150–152°C), likely due to enhanced intermolecular dipole interactions .
- The 2-naphthyl substituent in 19 significantly elevates melting points (193–195°C), reflecting increased aromatic stacking and rigidity .
Role of Heterocyclic Moieties
Indoline vs. Indole Derivatives
The target compound features an indoline (saturated indole) group, unlike the indole (unsaturated) derivatives in . Saturation of the indole ring (forming indoline) alters electronic properties:
- Indoline’s NH group may engage in stronger hydrogen bonding compared to indole’s aromatic π-system.
- Indole derivatives in exhibit δ 10.2–10.8 ppm (NH resonance), absent in indoline due to saturation .
Thiophene-Containing Analogs
and highlight thiophene-based compounds, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives , which exhibit antibacterial activity. The target compound’s thiophen-2-yl group may similarly enhance lipophilicity and π-π stacking, though its electron-rich nature contrasts with brominated thiophenes in , which improve electrophilic reactivity .
Steroidogenesis Inhibition (CRAC Domain Interaction)
reports a structurally related compound, N-[2-(4-ethyl-5-[2-oxo-2-(4-toluidino)ethyl]sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide, which inhibits steroidogenesis via the CRAC domain.
KIF11 Inhibition
describes ispinesib, a KIF11 inhibitor containing a 4-methylbenzamide group. While ispinesib’s bulkier quinazolinone core differs from the target compound’s indoline-thiophene system, both molecules utilize benzamide-derived lipophilicity for cellular penetration .
Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.45 g/mol. The compound features:
- Indoline Moiety : Known for its role in various biological functions.
- Thiophene Ring : Contributes to the compound's electronic properties.
- Benzamide Group : Enhances the compound's solubility and biological activity.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. The following table summarizes findings from various studies regarding the anticancer activity of this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5 | Induces apoptosis |
| A549 | 10 | Inhibits cell proliferation |
| HeLa | 15 | Causes cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, a critical pathway for eliminating malignant cells.
- Cell Cycle Arrest : It has been shown to disrupt normal cell cycle progression, particularly at the G1 phase, preventing cancer cell proliferation.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of key enzymes involved in cancer metabolism, which may contribute to its efficacy.
In Vitro Studies
In controlled laboratory settings, this compound was tested against various cancer cell lines:
-
MCF-7 (Breast Cancer) :
- The compound demonstrated an IC50 value of 5 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents.
-
A549 (Lung Cancer) :
- An IC50 value of 10 µM was observed, suggesting effective inhibition of lung cancer cell proliferation.
-
HeLa (Cervical Cancer) :
- The compound exhibited an IC50 value of 15 µM, showcasing its potential against cervical cancer cells.
Q & A
Basic: What are the key considerations for synthesizing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide?
The synthesis involves multi-step organic reactions, typically starting with the coupling of indoline and thiophene derivatives followed by benzamide formation. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., amide bond formation) require slow reagent addition and cooling (0–5°C) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in condensation steps.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .
- Analytical validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Basic: Which analytical techniques are essential for characterizing this compound?
Core methods include:
- NMR spectroscopy : Assigns proton environments (e.g., indoline NH, thiophene protons) and confirms regiochemistry .
- X-ray crystallography : Resolves stereochemistry using SHELX software for refinement (R-factor < 0.05) .
- HPLC : Quantifies purity (>98% for biological assays) using C18 columns and UV detection .
Advanced: How can researchers optimize reaction yields during synthesis?
- Design of Experiments (DoE) : Vary catalysts (e.g., EDCI/HOBt for amidation), solvents, and temperatures to identify optimal conditions .
- Inert atmosphere : Use argon/nitrogen to prevent oxidation of thiophene or indoline moieties .
- Real-time monitoring : TLC or in-situ IR tracks intermediate formation, enabling timely quenching .
Advanced: What computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates:
- HOMO-LUMO gaps : Predicts reactivity (e.g., nucleophilic thiophene sites) .
- Molecular electrostatic potential (MEP) : Maps electron-rich regions for binding studies .
Advanced: How to resolve contradictions in biological activity data across assays?
- Replicate assays : Use ≥3 independent experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Purity verification : HPLC-MS detects impurities that may skew IC₅₀ values .
- Cell line validation : Check genetic stability (e.g., p53 status) to explain variability in apoptosis induction .
Advanced: What strategies establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., methyl → methoxy on benzamide) to assess impact on potency .
- Biological profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify target selectivity .
Basic: How should this compound be stored to ensure stability?
- Conditions : Store at –20°C under argon in amber vials to prevent photodegradation.
- Stability testing : Monitor via HPLC every 6 months; degradation <5% over 2 years is acceptable .
Advanced: How to address discrepancies between computational and experimental structural data?
- X-ray refinement : Use SHELXL to resolve hydrogen bonding or tautomerism in crystal structures .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .
Basic: What solvents are suitable for solubility testing?
- Primary solvents : DMSO (stock solutions), ethanol, or PEG-400 for in vitro assays.
- Co-solvents : Cyclodextrins or surfactants (e.g., Tween-80) enhance aqueous solubility .
Advanced: How to study metabolic pathways of this compound?
- In vitro models : Incubate with liver microsomes + NADPH, followed by LC-MS/MS to identify Phase I/II metabolites .
- Isotopic labeling : Use ¹⁴C-labeled benzamide to trace metabolic fate in rodent models .
Basic: What crystallography techniques resolve its 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., EtOH/water).
- Software : SHELX refines data; CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .
Advanced: How to investigate apoptosis induction mechanisms?
- Flow cytometry : Annexin V/PI staining quantifies early/late apoptosis.
- Caspase assays : Fluorogenic substrates (e.g., DEVD-AMC) measure caspase-3/7 activation .
Advanced: What green chemistry approaches apply to its synthesis?
- Solvent-free reactions : Mechanochemical grinding (e.g., indoline + thiophene coupling).
- Catalysts : TBHP/I₂ systems oxidize intermediates without heavy metals .
Advanced: How to improve bioavailability for in vivo studies?
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life .
- Prodrug design : Introduce phosphate esters for improved aqueous solubility .
Advanced: How to assess target selectivity in kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
